molecular formula C12H13NO5 B12840347 [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester

[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester

Cat. No.: B12840347
M. Wt: 251.23 g/mol
InChI Key: YYNBNIKXLPACHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester is a chemical compound that belongs to the class of benzo[d][1,3]dioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzo[d][1,3]dioxole ring, which is a fused bicyclic ring system containing oxygen atoms, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Substitution Reactions: Iron(III) chloride for halogenation, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Chemistry

[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anticancer and antimicrobial properties .

Medicine

The compound is being investigated for its potential therapeutic applications. Its derivatives have been explored as potential drugs for treating cancer, inflammation, and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Piperonylic Acid: Another benzo[d][1,3]dioxole derivative with similar structural features.

    Benzo[d][1,3]dioxole-5-carboxylic Acid: A precursor in the synthesis of [(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester.

    Benzo[d][1,3]dioxole-5-yl-indoles: Compounds with fused heteroaryl moieties that exhibit similar biological activities.

Uniqueness

This compound stands out due to its unique combination of a benzo[d][1,3]dioxole ring and an ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxole-5-carbonylamino)acetate

InChI

InChI=1S/C12H13NO5/c1-2-16-11(14)6-13-12(15)8-3-4-9-10(5-8)18-7-17-9/h3-5H,2,6-7H2,1H3,(H,13,15)

InChI Key

YYNBNIKXLPACHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.